Resorufin butyrate
Overview
Description
Resorufin butyrate is a fluorogenic substrate for triglyceride lipases and cholinesterase . It has been widely used in the design of responsive probes specific for various bioactive species .
Molecular Structure Analysis
The molecular formula of Resorufin butyrate is C16H13NO4, and its molecular weight is 283.28 g/mol . The SMILES string representation of its structure isCCCC(=O)Oc1ccc2N=C3C=CC(=O)C=C3Oc2c1
. Chemical Reactions Analysis
Resorufin butyrate is used as a substrate in reactions involving triglyceride lipases and cholinesterase . Upon nucleophilic substitution reaction with biogenic amines, the probe releases resorufin, affording strong fluorescence emission .Physical And Chemical Properties Analysis
Resorufin butyrate is a solid compound . It exhibits fluorescence with an excitation wavelength of 570 nm and an emission wavelength of 580 nm . It is soluble in DMF, DMSO, and alcohols .Scientific Research Applications
- Field : Analytical Chemistry
- Application Summary : Resorufin-based probes have been developed for fluorescence and colorimetric analysis. These probes have been used in the detection of various biological molecules in situ and in real-time .
- Methods of Application : The fluorescence imaging technique is used for the detection. Resorufin exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis .
- Results or Outcomes : The probes have been used for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .
- Field : Biochemistry
- Application Summary : Resorufin butyrate can serve as a substrate for lipoprotein lipase .
- Methods of Application : The hydrolysis of resorufin butyrate by lipoprotein lipase can be fluorescently monitored to give a robust assay .
- Results or Outcomes : It has been shown that resorufin butyrate is soluble and monomeric under assay conditions .
Fluorescence and Colorimetric Analysis
Lipoprotein Lipase Assay
- Field : Biochemistry
- Application Summary : Resorufin-based fluorescent probes have been developed for the detection of reactive sulfur species .
- Methods of Application : Reactive sulfur species play important roles in various biological processes. Abnormal levels of these species can lead to various diseases . Resorufin-based fluorescent probes have been developed for the detection of these species .
- Results or Outcomes : The probes have been used for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .
- Field : Biochemistry
- Application Summary : Resorufin-based fluorescent probes have been developed for the detection of small molecules .
- Methods of Application : Small molecules play crucial roles in various biological processes. Abnormal levels of these molecules can lead to various diseases . Resorufin-based fluorescent probes have been developed for the detection of these molecules .
- Results or Outcomes : The probes have been used for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .
Detection of Reactive Sulfur Species
Detection of Small Molecules
Future Directions
properties
IUPAC Name |
(7-oxophenoxazin-3-yl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJTZDRUTUWWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407477 | |
Record name | Resorufin butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Resorufin butyrate | |
CAS RN |
15585-42-9 | |
Record name | Resorufin butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.